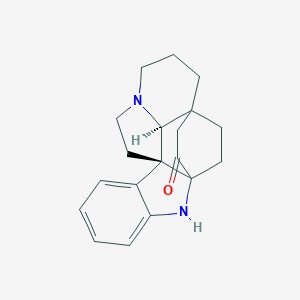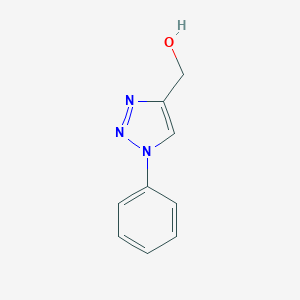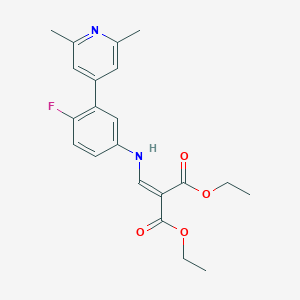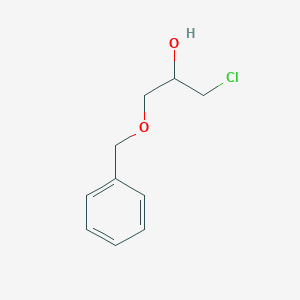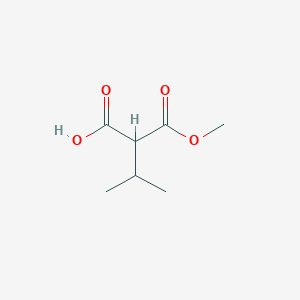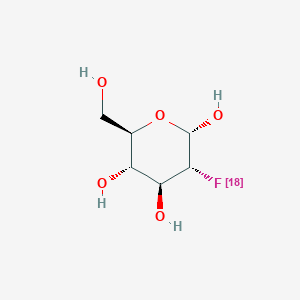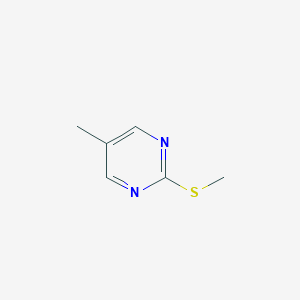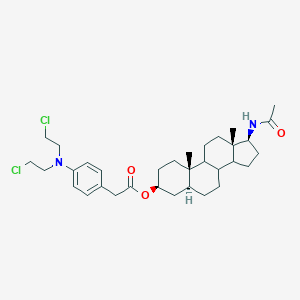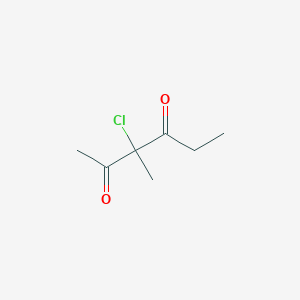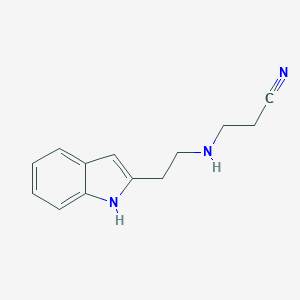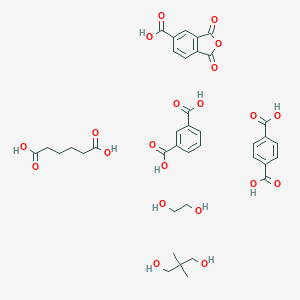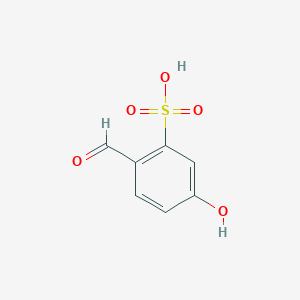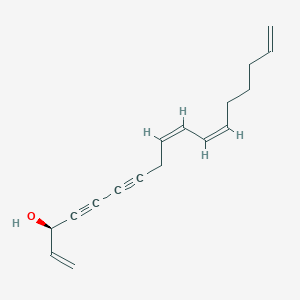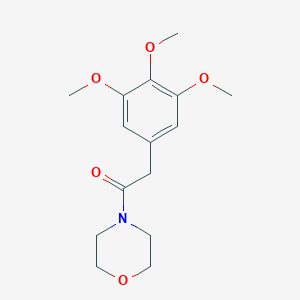
Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TMA-2, and it belongs to the family of phenethylamines. TMA-2 has been found to have several physiological and biochemical effects, making it a promising candidate for further research.
作用機序
The mechanism of action of TMA-2 involves the release of serotonin and dopamine in the brain. TMA-2 acts on the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This effect is similar to the mechanism of action of MDMA, which is known to have a similar effect on the serotonin transporter. TMA-2 also acts on the dopamine transporter, leading to increased levels of dopamine in the brain. This effect is similar to the mechanism of action of amphetamines.
生化学的および生理学的効果
TMA-2 has been found to have several biochemical and physiological effects. It has been found to increase heart rate and blood pressure, leading to a feeling of euphoria and increased energy levels. TMA-2 has also been found to have potential neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, TMA-2 has been found to have potential anti-inflammatory effects, reducing inflammation in the brain and other tissues.
実験室実験の利点と制限
One of the main advantages of using TMA-2 in lab experiments is its similar mechanism of action to other phenethylamines such as MDMA and amphetamines. This allows researchers to study the effects of TMA-2 on the brain and other tissues, providing valuable insights into the potential therapeutic applications of this compound. However, one of the main limitations of using TMA-2 in lab experiments is its potential for abuse. TMA-2 is a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on TMA-2. One potential direction is the study of the potential therapeutic applications of TMA-2 in the treatment of depression, anxiety, and other mood disorders. Another potential direction is the study of the potential neuroprotective and anti-inflammatory effects of TMA-2, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of TMA-2 on the brain and other tissues, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, TMA-2 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry. TMA-2 has been found to have several physiological and biochemical effects, making it a promising candidate for further research. However, further research is needed to understand the long-term effects of TMA-2 on the brain and other tissues, as well as its potential for abuse and addiction.
合成法
The synthesis of TMA-2 involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to form the final product, TMA-2. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
TMA-2 has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of TMA-2 is in the field of neuroscience. TMA-2 has been found to have a similar mechanism of action to other phenethylamines such as MDMA and amphetamines. It acts as a serotonin and dopamine releaser, leading to increased levels of these neurotransmitters in the brain. This effect has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other mood disorders.
特性
CAS番号 |
19856-64-5 |
|---|---|
製品名 |
Morpholine, 4-((3,4,5-trimethoxyphenyl)acetyl)- |
分子式 |
C15H21NO5 |
分子量 |
295.33 g/mol |
IUPAC名 |
1-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H21NO5/c1-18-12-8-11(9-13(19-2)15(12)20-3)10-14(17)16-4-6-21-7-5-16/h8-9H,4-7,10H2,1-3H3 |
InChIキー |
JVLKBCFOIGYYJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCOCC2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)N2CCOCC2 |
その他のCAS番号 |
19856-64-5 |
同義語 |
4-[(3,4,5-Trimethoxyphenyl)acetyl]morpholine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



